2-(4-Ethoxyphenoxy)acetamide
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Overview
Description
2-(4-Ethoxyphenoxy)acetamide is an organic compound with the molecular formula C10H13NO3. It belongs to the class of phenoxyacetamides, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)acetamide typically involves the reaction of 4-ethoxyphenol with chloroacetic acid, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The final step involves the use of ammonia or an amine to convert the ester to the amide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxyacetamides with various functional groups.
Scientific Research Applications
2-(4-Ethoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-Chlorophenoxy)acetamide
- 2-(4-Bromophenoxy)acetamide
Uniqueness
2-(4-Ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo counterparts, the ethoxy group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
140895-56-3 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
NVFPXVWESDCNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N |
Origin of Product |
United States |
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